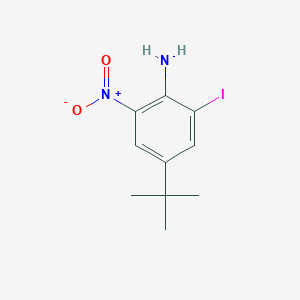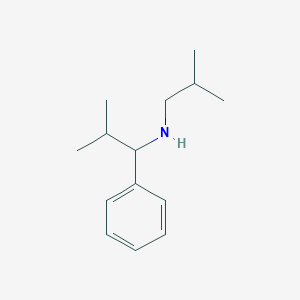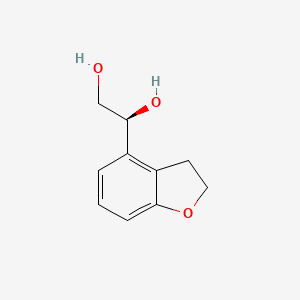
4-(Tert-butyl)-2-iodo-6-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-2-iodo-6-nitroaniline is an organic compound characterized by the presence of a tert-butyl group, an iodine atom, and a nitro group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
-
Nitration of 4-(Tert-butyl)-2-iodoaniline
Starting Material: 4-(Tert-butyl)-2-iodoaniline
Reagents: Nitric acid and sulfuric acid
Conditions: The nitration reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration. The mixture is stirred and cooled to maintain the desired temperature.
Procedure: The starting material is dissolved in a suitable solvent, and the nitrating mixture (nitric acid and sulfuric acid) is added slowly. The reaction mixture is then stirred for a specific period, followed by quenching with water and extraction of the product.
-
Alternative Method - Halogenation and Nitration
Starting Material: 4-(Tert-butyl)aniline
Reagents: Iodine, nitric acid, and sulfuric acid
Procedure: The starting material undergoes halogenation with iodine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-2-iodo-6-nitroaniline typically involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Mild to moderate temperatures, suitable solvents
Products: Substituted aniline derivatives
-
Reduction Reactions
Reagents: Reducing agents like hydrogen gas, palladium on carbon (Pd/C)
Conditions: Elevated temperatures and pressures
Products: Reduced aniline derivatives, such as 4-(Tert-butyl)-2-amino-6-nitroaniline
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate, chromium trioxide
Conditions: Acidic or basic conditions
Products: Oxidized derivatives, such as nitroso or nitro compounds
Common Reagents and Conditions
Halogenation: Iodine, bromine, chlorine in the presence of catalysts
Nitration: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, metal catalysts (Pd/C, Raney nickel)
Oxidation: Potassium permanganate, chromium trioxide
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: 4-(Tert-butyl)-2-iodo-6-nitroaniline serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in catalytic processes to facilitate various organic transformations.
Biology
Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development: It is investigated for its potential as a precursor in the synthesis of novel therapeutic agents, particularly in oncology and antimicrobial research.
Industry
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 4-(Tert-butyl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Tert-butyl)-2-iodoaniline: Lacks the nitro group, resulting in different reactivity and applications.
4-(Tert-butyl)-2-nitroaniline: Lacks the iodine atom, affecting its halogen bonding capabilities.
2-Iodo-6-nitroaniline: Lacks the tert-butyl group, influencing its steric and electronic properties.
Uniqueness
4-(Tert-butyl)-2-iodo-6-nitroaniline is unique due to the combination of the tert-butyl group, iodine atom, and nitro group on the aniline ring
特性
分子式 |
C10H13IN2O2 |
|---|---|
分子量 |
320.13 g/mol |
IUPAC名 |
4-tert-butyl-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |
InChIキー |
JVXLINFPAWXZPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
amine](/img/structure/B12100342.png)





![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)


![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)


